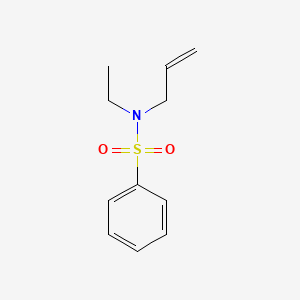
Benzenesulfonamide, N-ethyl-N-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-ethyl-N-2-propenyl- is an organic compound with the molecular formula C11H15NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonamide, N-ethyl-N-2-propenyl- can be synthesized through the amination of benzenesulfonyl chloride with N-ethyl-N-2-propenylamine. The reaction typically involves the use of a base such as pyridine to absorb the hydrochloric acid generated during the process . The general reaction is as follows:
RSO2Cl+R’2NH→RSO2NR’2+HCl
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-ethyl-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Benzenesulfonamide, N-ethyl-N-2-propenyl- has a wide range of scientific research applications:
Medicine: Benzenesulfonamide derivatives are investigated for their anticancer and antimicrobial properties.
Industry: The compound is used in the production of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-ethyl-N-2-propenyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to their active sites, thereby interfering with their catalytic function. This inhibition can lead to various physiological effects, such as the reduction of tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Benzenesulfonamide, N-ethyl-N-2-propenyl- can be compared with other similar compounds, such as:
Benzenesulfonamide: The parent compound with a simpler structure and different reactivity.
N-Butyl-Benzenesulfonamide: A derivative with a butyl group instead of an ethyl and propenyl group, showing different biological activities.
N-Ethyl-4-methyl-Benzenesulfonamide: A compound with a methyl group on the benzene ring, leading to variations in its chemical and biological properties.
These comparisons highlight the uniqueness of benzenesulfonamide, N-ethyl-N-2-propenyl- in terms of its structure, reactivity, and applications.
Properties
CAS No. |
65118-44-7 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-ethyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO2S/c1-3-10-12(4-2)15(13,14)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |
InChI Key |
ZDRTVVILQFYRPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















